Methyl 5-bromo-2,4-dimethylbenzoate
Overview
Description
Methyl 5-bromo-2,4-dimethylbenzoate: is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are substituted with a bromine atom and two methyl groups, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Scientific Research Applications
Methyl 5-bromo-2,4-dimethylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-bromo-2,4-dimethylbenzoate is a chemical compound used in organic synthesis. It’s often used in suzuki-miyaura coupling reactions, which suggests that its primary targets could be organoboron compounds .
Mode of Action
In Suzuki-Miyaura coupling reactions, this compound likely acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom in the compound is replaced by an organoboron group, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of organic synthesis, it’s involved in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Pharmacokinetics
It’s reported to have high gastrointestinal absorption , suggesting that it could be well-absorbed if ingested. Its lipophilicity and other properties suggest that it could potentially cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the context of its use. In organic synthesis, its primary effect is the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in a dry, room temperature environment to maintain its stability . The reaction conditions, such as temperature, solvent, and the presence of a catalyst, can also significantly affect its reactivity and the outcome of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2,4-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,4-dimethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 5-bromo-2,4-dimethylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2,4-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 5-bromo-2,4-dimethylbenzyl alcohol.
Oxidation: 5-bromo-2,4-dimethylbenzoic acid.
Comparison with Similar Compounds
Methyl 5-bromo-2,4-dimethylbenzoate can be compared with other similar compounds, such as:
Methyl 5-bromo-4-methoxy-2-methylbenzoate: Similar structure but with a methoxy group instead of a methyl group at position 4.
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methoxy group at position 5 and bromine at position 2.
Methyl 2,4-dimethylbenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 5-bromo-2,4-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWSCROTFQAIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434211 | |
Record name | methyl 5-bromo-2,4-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152849-72-4 | |
Record name | methyl 5-bromo-2,4-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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